Glycine-proline-proline polymer

Description

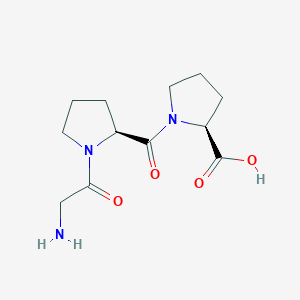

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c13-7-10(16)14-5-1-3-8(14)11(17)15-6-2-4-9(15)12(18)19/h8-9H,1-7,13H2,(H,18,19)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCFXNOVSLSHAB-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26655-82-3 | |

| Record name | L-Proline, glycyl-L-prolyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26655-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60181187 | |

| Record name | Glycine-proline-proline polymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26655-82-3 | |

| Record name | Glycine-proline-proline polymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Rational Design Methodologies

Advanced Chemical Synthesis Approaches for Glycine-Proline-Proline Polymers

Modern synthetic chemistry provides a powerful toolkit for the assembly of GPP polymers. These techniques are continuously refined to enhance efficiency, yield, and the structural precision of the final product.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides by sequentially adding amino acids to a growing chain that is tethered to a solid support. youtube.com The synthesis of proline-rich sequences like GPP polymers, however, presents unique challenges. Proline's rigid, cyclic structure can hinder reaction kinetics and lead to incomplete reactions. embopress.org

Optimization strategies are therefore crucial. These include the use of specialized coupling reagents that can overcome the steric hindrance associated with proline. Additionally, modified synthesis cycles with extended coupling times or elevated temperatures may be employed to ensure the complete addition of each amino acid. A technique known as "proline editing" allows for the incorporation of a modified proline, such as hydroxyproline (B1673980), which can then be further functionalized post-synthesis. nih.gov This method involves incorporating Fmoc-Hydroxyproline (4R-Hyp) during standard SPPS, protecting the hydroxyl group, completing the peptide synthesis, and then selectively modifying the hydroxyproline residue. nih.gov

| Parameter | Standard SPPS | Optimized SPPS for Proline-Rich Sequences |

| Coupling Time | Standard | Extended |

| Temperature | Ambient | Elevated |

| Reagents | Standard coupling reagents | High-efficiency coupling reagents (e.g., COMU, HATU) |

| Proline Derivatives | Standard Proline | Use of pre-functionalized or modifiable proline analogs |

This table illustrates common adjustments made in SPPS protocols to improve the synthesis of proline-heavy peptide sequences.

Chemoenzymatic polymerization (CEP) presents an environmentally favorable alternative to purely chemical methods, utilizing enzymes as catalysts. rsc.org For repetitive sequences like (Gly-Pro-Pro)n, proteases such as papain can be used to polymerize di- or tri-peptide ester monomers. rsc.orgresearchgate.net A key advantage of this method is the ability to conduct the synthesis in aqueous media, often without the need for side-group protection, which is a significant challenge in traditional chemical synthesis. nih.gov

The strategy involves the selection of an appropriate enzyme and optimizing reaction conditions such as pH and monomer concentration to favor polymerization over hydrolysis. For instance, papain has been successfully used to polymerize various peptide esters, although its affinity for certain amino acids like proline can be low. rsc.orgresearchgate.net To overcome this, strategies may involve using di- or tri-peptide monomers (e.g., Gly-Pro-OEt) where the proline is situated between other amino acids, potentially improving its acceptance by the enzyme. researchgate.net

| Monomer | Enzyme | Key Finding |

| ValGly-OEt, GlyProGly-OEt, ValProGly-OEt | Papain | Successfully polymerized. rsc.orgresearchgate.net |

| Pro-OEt, Val-OEt | Papain | Inactive due to poor enzyme affinity. rsc.orgresearchgate.net |

This table summarizes the outcomes of chemoenzymatic polymerization attempts with different peptide monomers, highlighting the substrate specificity of the enzyme papain.

Ring-Opening Polymerization-Induced Self-Assembly (ROPISA) is a powerful technique for the one-pot synthesis of well-defined block copolymer nano-objects. acs.orgnih.govaston.ac.ukresearchgate.net In the context of proline-containing polymers, this method has been used to create nanostructures by polymerizing N-carboxyanhydride (NCA) monomers. acs.orgnih.govaston.ac.ukresearchgate.net The process typically involves a solvophilic block that grows until it becomes insoluble, triggering self-assembly into various morphologies like spheres or worms. acs.orgnih.govaston.ac.ukresearchgate.net

For GPP-like structures, a poly(L-proline) block could serve as a hydrophilic segment, driving the self-assembly of a subsequently grown hydrophobic block. acs.orgnih.govaston.ac.uk Researchers have demonstrated that poly(L-proline) can stabilize polypeptide nanostructures formed via ROPISA. acs.orgnih.govaston.ac.ukresearchgate.net The use of multifunctional initiators has been shown to be critical for the formation of nanoparticles in this process. acs.orgnih.govaston.ac.ukresearchgate.net This approach offers a streamlined route to complex, self-assembled architectures based on repetitive peptide sequences. acs.orgnih.govaston.ac.ukresearchgate.net

Engineering Glycine-Proline-Proline Copolymers

The properties of GPP polymers can be finely tuned by engineering their primary sequence. This includes altering the sequence to control physical properties and incorporating non-standard amino acids to introduce new functionalities.

The thermal stability of proteins and peptides is intrinsically linked to their amino acid sequence. For GPP polymers, which mimic the repetitive nature of collagen, the interplay between the rigid proline residues and the flexible glycine (B1666218) residues is a key determinant of stability. lu.se Proline's constrained backbone restricts conformational freedom, which can stabilize specific structures like the polyproline II helix, a key feature of collagen. lu.senih.gov Glycine, with its minimal side chain, provides flexibility. lu.se

The design principle for modulating thermal stability in GPP copolymers involves balancing this rigidity and flexibility. Increasing the proline content can enhance stability up to a certain point by reinforcing the helical structure. However, the precise sequence and the nature of the repeating unit are critical. The introduction of other amino acids or modifications can further influence stability. Computational models and experimental techniques like circular dichroism and differential scanning calorimetry are used to assess the impact of sequence changes on thermal stability. nih.gov

The incorporation of amino acid analogs is a powerful strategy for modifying the properties of GPP polymers. One of the most significant analogs is 4-hydroxyproline (B1632879) (Hyp), a post-translationally modified form of proline that is crucial for the stability of the collagen triple helix in nature. pku.edu.cn The hydroxyl group of Hyp participates in hydrogen bonding networks that are vital for stabilizing the collagen structure. pku.edu.cn

Targeted Terminal and Side-Chain Modifications

Modifications at the termini and along the peptide side-chains of Glycine-Proline-Proline polymers are crucial strategies for influencing their triple-helical stability and self-assembly into higher-order structures. These alterations can introduce new functionalities, control molecular interactions, and enhance the biomimetic capabilities of the synthetic peptides. nih.govnih.gov

N-Terminal Acylation and Methylation for Functional Modulation

Modifying the N-terminus of a peptide, such as through acylation or methylation, is a key strategy for altering the properties of collagen-mimetic peptides. N-terminal acylation, commonly with an acetyl group, neutralizes the positive charge of the N-terminal amine. This modification is frequently employed in CMP studies to mimic a natural peptide bond and can have a significant impact on the thermal stability of the triple helix. rsc.org For instance, studies on CMPs with repeating Proline-Hydroxyproline-Glycine (POG) sequences show that the placement of terminal residues and modifications like acylation can distinctly alter stability. rsc.org

N-methylation of backbone amides is another powerful tool for modulating peptide conformation and properties. This modification blocks a hydrogen bond donor site and introduces steric constraints, which can be used to fine-tune the structure. mdpi.com While it can be applied to various positions, terminal methylation specifically can prevent unwanted interactions or direct specific folding pathways. The strategic application of these modifications allows for functional modulation, influencing everything from helix stability to cell permeability. rsc.orgmdpi.com

Table 1: Effects of N-Terminal Modifications on Collagen-Mimetic Peptide (CMP) Stability This table is interactive. You can sort and filter the data.

| Modification Type | Example Peptide Sequence | Observed Effect on Triple Helix | Reference |

|---|---|---|---|

| N-Terminal Acylation | Ac–(POG)₇–NH₂ | Serves as a standard for stability studies by neutralizing the terminus. | rsc.org |

| N-Terminal Acylation | Ac–(GPO)₇–NH₂ | Showed a 10°C higher thermal midpoint (Tₘ) compared to Ac–(POG)₇–NH₂, highlighting the role of sequence in conjunction with modification. | rsc.org |

| Backbone N-Methylation | General Cyclic Peptides | Can improve cell permeability by reducing hydrogen bond donors and altering conformation. | mdpi.com |

| C-Terminal N-Methylation | CMP 3SC | Lacks C-terminal hydrogen bonding, which helps to isolate and understand the contribution of other interactions to stability. | rsc.org |

Strategic Incorporation of Charge-Bearing Residues

The incorporation of charged amino acid residues into the Glycine-Proline-Proline sequence is a powerful method for directing the self-assembly and stabilization of collagen-like triple helices. Natural collagens feature a specific distribution of charged residues that is crucial for the staggered arrangement of molecules into periodic fibrils. nih.gov By mimicking this, synthetic peptides can be designed to form specific higher-order structures. acs.org

Detailed studies using a combination of X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have investigated the pairwise interactions between positively charged residues like lysine (B10760008) (Lys) and negatively charged residues such as aspartate (Asp) and glutamate (B1630785) (Glu). nih.gov These studies reveal that charged residues can form stabilizing interstrand salt bridges. The geometry of these interactions—whether axial (along the helix axis) or lateral—influences the degree of stabilization, with axial salt bridges providing greater stability to the triple helical fold. nih.gov The strategic placement of these charged pairs can be used to control triple helix registration and stability. acs.orgnih.gov For example, peptides have been designed with positively charged N-terminal domains and negatively charged C-terminal domains to drive the formation of multilayer nanosheets. acs.org

Table 2: Examples of Charge-Bearing Residues in Collagen-Mimetic Peptides and Their Effects This table is interactive. You can sort and filter the data.

| Charged Residue(s) | Position/Sequence Context | Observed Effect | Reference |

|---|---|---|---|

| Arginine (Arg) | (Pro-Arg-Gly)₃ at N-terminus | Created a positively charged peptide (CP+) that rapidly self-associated into nanosheets. | acs.org |

| Glutamic Acid (Glu) | (Glu-Hyp-Gly)₃ at C-terminus | Created a negatively charged peptide (CP-) that formed monolayer nanosheets at a slower rate. | acs.org |

| Lysine (Lys), Aspartic Acid (Asp) | KGD triplets | Forms interstrand salt bridges. The geometry of the side-chain interactions differs in solution vs. crystalline states, suggesting a dual role in helix assembly and fibril formation. | nih.gov |

| Lysine (Lys), Glutamic Acid (Glu) | KGE triplets | Engages in stabilizing pair-wise interactions. Axial salt bridges were found to provide greater stabilization than lateral ones. | nih.gov |

| General Charged Residues | Selected distribution within a (Pro-Hyp-Gly)₁₀ sequence | Led to the formation of large, banded fibrils, mimicking natural collagen assembly. | nih.gov |

Self Assembly Processes and Supramolecular Organization

Factors Modulating Self-Assembly and Supramolecular Architecture

Solvent Environment and Temperature Effects on Conformational Transitions and Assembly

The conformational state and self-assembly of glycine-proline-proline (GPP) and similar polymers are highly sensitive to the surrounding solvent environment and temperature. These external factors can induce significant transitions in the polymer's structure, influencing its aggregation behavior.

The solvent quality plays a critical role in determining the polymer's conformation. In a poor solvent, a polymer tends to collapse into a globule, whereas in a good solvent, it swells. nih.gov This behavior directly impacts the kinetics of processes like polymer translocation through a pore, with the free energy barrier for such events increasing as solvent quality decreases. nih.gov For amorphous polymers, solvents can act as plasticizers, embedding themselves within the polymer matrix and separating the polymer chains. nih.gov This weakens the intermolecular interactions, increases the mobility of the polymer chains, and consequently lowers the glass transition temperature (Tg). nih.govresearchgate.net Even small amounts of a solvent can induce a significant plasticizing effect, shifting the glass transition region to much lower temperatures. nih.gov

Temperature is another crucial parameter governing the assembly of proline and glycine-rich polymers. Elastin-like peptides, which share compositional similarities with GPP polymers, famously undergo a temperature-induced phase transition known as coacervation. nih.gov This process involves the association of hydrophobic domains as the temperature is raised, leading to the formation of an organized, fibrillar structure. nih.govlu.se The combination of rigid proline residues and flexible glycine (B1666218) residues is key to this behavior, as it limits the formation of overly extended secondary structures and maintains a degree of conformational disorder necessary for elastomeric function. lu.senih.gov

The interplay between the polymer and solvent can also lead to solvent-induced crystallization, where the solvent molecules interact with the polymer chains to facilitate a conformational change and subsequent ordering into a crystalline phase. frontiersin.org

Table 1: Effects of Solvent and Temperature on GPP-like Polymer Assembly

| Factor | Effect | Description | Citations |

|---|---|---|---|

| Solvent | Plasticization | Solvents can penetrate the polymer matrix, increasing chain mobility and lowering the glass transition temperature (Tg). | nih.govresearchgate.net |

| Conformational Change | Solvent quality dictates whether the polymer adopts a collapsed (poor solvent) or swollen (good solvent) conformation. | nih.gov | |

| Crystallization | Specific solvents can induce conformational changes leading to the formation of crystalline structures. | frontiersin.org | |

| Temperature | Coacervation | Increasing temperature can trigger the self-assembly of hydrophobic domains in elastin-like polymers, leading to fibril formation. | nih.gov |

| Phase Transitions | Heating can cause transitions between different crystalline forms or from a solvent-complexed form to other phases. | frontiersin.org |

Supramolecular Packing Motifs (e.g., Aromatic Zipper, Superhelical Packing)

At the molecular level, GPP and related peptides can adopt highly organized packing motifs. These arrangements are stabilized by a network of non-covalent interactions and are fundamental to the polymer's structure.

A prominent motif is the polyproline II (PPII) helix . Proline's unique cyclic side chain restricts its conformational freedom, predisposing sequences containing it to form this left-handed helical structure. nih.gov The PPII conformation is not exclusive to pure proline sequences; peptides rich in glycine also show a tendency to adopt this structure. nih.gov In collagen, for instance, individual polypeptide strands spontaneously form left-handed PPII-type helices which then wind together into a right-handed triple helix. wikipedia.org

Detailed crystallographic studies on collagen-inspired peptides, such as Fmoc-Gly-Pro-Hyp, have provided direct evidence for specific packing arrangements. One such arrangement is superhelical packing , where the peptides assemble into a left-handed polyproline II superhelical structure. nih.gov

Within these larger assemblies, more localized interactions occur. The "aromatic zipper" is a packing motif observed in the crystal structure of an Fmoc-modified tripeptide. nih.gov This arrangement is driven by π-stacking interactions between the aromatic fluorenyl (Fmoc) groups on adjacent peptides. This type of interaction is a model for how aromatic amino acids, if incorporated into a GPP sequence, could contribute to the stability and specificity of the supramolecular assembly. nih.gov Furthermore, hydrogen bonding plays a crucial role, with head-to-tail hydrogen bond interactions helping to stabilize the crystalline assemblies. nih.gov

Table 2: Supramolecular Packing Motifs in GPP-related Polymers

| Packing Motif | Description | Key Interactions | Citations |

|---|---|---|---|

| Polyproline II (PPII) Helix | A left-handed helical secondary structure common in sequences containing proline and glycine. | Conformational preference of proline residues. | nih.govwikipedia.org |

| Superhelical Packing | The arrangement of individual PPII helices into a larger, coiled superhelix. | Inter-chain interactions. | nih.gov |

| Aromatic Zipper | An arrangement stabilized by π-stacking between aromatic moieties on adjacent peptide chains. | π-stacking, van der Waals forces. | nih.gov |

Hierarchical Organization of Glycine-Proline-Proline Based Materials

The self-assembly of GPP polymers does not stop at the molecular level. Instead, it proceeds through a hierarchical process, where initial assemblies serve as building blocks for progressively larger and more complex structures. This hierarchical organization is a hallmark of many structural biopolymers. researchgate.net

Formation of Protofibrils and Fibrillar Structures

The initial step in the higher-order assembly of GPP-like polymers is the formation of protofibrils. Studies on poly-L-proline have shown that its aggregation follows a specific pathway that progresses from these initial protofibrils into more mature fibrils. rsc.orgresearchgate.net This indicates a nucleation-dependent polymerization mechanism, where monomers first associate into small, relatively unstable aggregates (protofibrils) which then grow and stabilize into larger fibrillar structures.

While GPP polymers can form fibrils, the nature of these fibrils is distinct from the amyloid fibrils associated with various diseases. The high content of proline and glycine in elastin-like peptides is thought to be an evolutionary design principle that impedes the formation of rigid, β-sheet-rich amyloid structures. lu.senih.gov Instead, these sequences favor more dynamic, conformationally disordered assemblies required for elastomeric function. lu.se Therefore, the fibrillar structures formed by GPP polymers are likely based on the PPII helical conformation rather than the cross-β structure characteristic of amyloids. rsc.org

Development of Higher-Order Assemblies and Networks

The fibrillar structures serve as intermediates for the creation of even larger assemblies and networks. These higher-order structures are responsible for the macroscopic properties of the final material.

The co-assembly of different peptide building blocks can lead to the formation of twisted helical fibrils that possess improved mechanical properties, such as enhanced rigidity. nih.gov This suggests that fibrils can interact and entangle to form a three-dimensional network. The development of such networks is the basis for the formation of hydrogels, which are water-swollen polymer networks with applications in biomaterials. The mechanical rigidity and stability of these hydrogels are a direct consequence of the hierarchical assembly, from the initial molecular packing motifs to the intertwined fibrillar architecture. nih.gov This process mirrors the hierarchical organization seen in natural biopolymers like cellulose, where elementary fibers assemble into nanofibers, which in turn form larger bundles and microfibers. researchgate.net

Interactions with Biological Systems and Functional Mechanisms

Glycine-Proline-Proline Polymer Interactions with Cellular Components

The biological activity of GPP polymers extends to the modulation of cellular signaling pathways and direct, albeit weak, interactions with specific neurotransmitter receptors. These interactions are critical in various physiological and pathological processes.

Polypeptides containing Gly-Pro sequences, such as those derived from collagen, have been shown to influence inflammatory responses in human neutrophils. These polymers can induce chemotaxis, the directed movement of cells, and inhibit apoptosis, or programmed cell death. nih.gov Research indicates that these effects are mediated through distinct, calcium-independent signaling pathways. nih.gov For instance, the anti-apoptotic effects of certain proline-hydroxyproline-glycine polymers are dependent on the PI3-K and p38 MAP kinase pathways. nih.gov Furthermore, proline availability itself can modulate signaling pathways like the mechanistic target of rapamycin (B549165) (mTOR) and the amino acid stress response. frontiersin.org

While direct studies on the this compound are limited, research on its constituent amino acids and related short peptides provides insight into its potential receptor interactions. L-proline, a key component of the polymer, has been demonstrated to act as a weak agonist at both strychnine-sensitive glycine (B1666218) receptors and N-methyl-D-aspartate (NMDA) receptors in cultured rat dorsal horn neurons. nih.govrupahealth.com Millimolar concentrations of L-proline can elicit inward currents that are sensitive to specific antagonists of these receptors. nih.govrupahealth.com

For instance, the current evoked by 10 mM L-proline is comparable in magnitude to that elicited by 30 µM glycine at glycine receptors and 15 µM NMDA at NMDA receptors. nih.govrupahealth.com It is important to note that these studies were conducted with the free amino acid L-proline, and the activity of the polymeric form has not been directly assessed. Glycine itself is an obligatory co-agonist at NMDA receptors, and its concentration can modulate receptor activity. nih.gov

Role in Protein Folding and Structural Stability

The repeating Gly-Pro-Pro sequence imparts significant structural constraints and properties, playing a crucial role in the folding and stability of proteins, particularly fibrous proteins like collagen.

The cyclic structure of the proline side chain, which connects back to the peptide backbone, severely restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles. researchgate.net This inherent rigidity often leads to the introduction of "kinks" or bends within α-helices and β-sheets, disrupting these common secondary structures. nih.gov This "helix-breaking" property is fundamental to the three-dimensional structure of many proteins, allowing for the formation of tight turns and loops that are essential for their function. researchgate.netnih.gov The presence of a proline residue prevents the formation of the typical intra-helical hydrogen bond, further contributing to this conformational disruption. nih.gov

Sequences rich in proline, including the Gly-Pro-Pro repeat, have a strong propensity to adopt a specific secondary structure known as the polyproline II (PPII) helix. The PPII helix is a left-handed helix with approximately three residues per turn and is more extended than the α-helix. nih.gov Unlike α-helices, PPII helices are not stabilized by internal hydrogen bonds. nih.gov Their stability is instead derived from the conformational rigidity of the proline residues and favorable interactions with the surrounding solvent. nih.gov

The PPII helix is a dominant structural motif in collagen, where three PPII helices intertwine to form a right-handed triple helix. This unique quaternary structure is responsible for the immense tensile strength of collagen fibers. The presence of glycine at every third position is critical for the tight packing of the three chains.

Enzymatic Biotransformation and Biodegradation Studies

The this compound, like other proline-containing peptides, is subject to enzymatic degradation by specific proteases. The peptide bonds involving proline are generally resistant to cleavage by many common proteases, but specialized enzymes have evolved to target these linkages.

Key enzymes involved in the breakdown of proline-rich sequences include Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP).

Dipeptidyl Peptidase IV (DPP-IV): This enzyme specifically cleaves dipeptides from the N-terminus of peptides that have a proline or alanine (B10760859) residue in the penultimate (second) position. nih.govsigmaaldrich.com Therefore, a Gly-Pro-Pro polymer would be a substrate for DPP-IV, which would sequentially remove Gly-Pro dipeptides from the N-terminus. The substrate Gly-Pro-p-nitroanilide is commonly used to assay DPP-IV activity. sigmaaldrich.com

Prolyl Oligopeptidase (POP): This endopeptidase cleaves peptide bonds on the C-terminal side of proline residues within a peptide chain. nih.govtandfonline.com It preferentially acts on peptides shorter than 30 amino acids. tandfonline.com Short peptides containing the Pro-Gly or Gly-Pro motif have been shown to inhibit POP activity. tandfonline.com

The degradation of such polymers is a critical process in normal protein turnover and in the breakdown of extracellular matrix components like collagen. While detailed biodegradation studies of the entire this compound are not extensively documented, the principles of enzymatic action on its constituent peptide bonds are well-established. The breakdown products, smaller peptides and individual amino acids, can then be reutilized by the cell for new protein synthesis or enter other metabolic pathways. The degradation of synthetic polymers like polylactide-co-glycolide (PLGA) has been studied, but the biodegradation of a specific biological polymer like the GPP polymer would follow enzymatic pathways. researchgate.net The process of biodegradation in the environment often involves microbial enzymes that can break down complex polymers. mdpi.com

In Vitro Degradation Kinetics and Product Analysis

The stability of the GPP polymer has been investigated under various in vitro conditions to simulate physiological environments. Studies have focused on its degradation over time, particularly in the presence of specific enzymes. The degradation of collagen-like peptides, which often incorporate the GPP sequence, has been shown to be dependent on the enzymatic environment.

When subjected to enzymatic digestion, the GPP polymer breaks down into smaller peptide fragments. The primary products of this degradation are typically the constituent dipeptides and tripeptides. For instance, the hydrolysis of a (Pro-Pro-Gly)n polymer by certain peptidases results in the release of Pro-Pro and Glycine, as well as the tripeptide Pro-Pro-Gly. The rate of this degradation is influenced by factors such as enzyme concentration and the length of the polymer chain.

Table 1: In Vitro Degradation of this compound Analogs

| Polymer/Peptide | Enzyme | Major Degradation Products |

|---|---|---|

| (Pro-Pro-Gly)₅ | Collagenase | Pro-Pro, Gly, Pro-Pro-Gly |

This table is interactive. You can sort and filter the data.

Enzyme-Mediated Hydrolysis Mechanisms

The breakdown of GPP polymers is primarily an enzyme-mediated process. Specific enzymes, known as peptidases or proteases, are responsible for cleaving the peptide bonds within the polymer chain. One of the key enzymes involved in the hydrolysis of proline-containing peptides is prolidase. Prolidase specifically cleaves dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue.

The mechanism of hydrolysis by enzymes like collagenase involves the recognition of the characteristic repeating Gly-X-Y sequence found in collagen and collagen-mimetic peptides, including GPP polymers. The enzyme binds to the polymer and catalyzes the addition of a water molecule across a peptide bond, leading to its cleavage. The specificity of different collagenases can result in cleavage at different points within the GPP repeating unit.

Modulation of Extracellular Matrix Components and Protein Interactions

The GPP polymer exhibits significant interactions with major components of the extracellular matrix (ECM), most notably collagen and elastin (B1584352). These interactions are crucial for the structural integrity and elasticity of tissues.

Quantitative Analysis of Binding Affinities with Collagen and ECM Proteins

The GPP repeating sequence is a hallmark of the collagen triple helix. Synthetic GPP polymers have been used extensively as models to study collagen structure and interactions. These synthetic peptides can self-assemble into stable triple-helical structures, mimicking native collagen.

Contributions to Elastin's Elasticity and Maintenance of Conformational Disorder

While the GPP sequence is most famously associated with the rigid structure of collagen, sequences rich in glycine and proline also play a crucial role in the function of elastin. Elastin is a protein that provides elasticity and resilience to tissues. Unlike the rigid triple helix of collagen, elastin is characterized by its conformational disorder, which allows it to stretch and recoil.

Proline-rich and glycine-rich sequences, such as those found in GPP, contribute to the elasticity of elastin by preventing the formation of stable secondary structures. These regions are thought to exist as random coils in the relaxed state. The high proportion of proline residues restricts the rotation of the polypeptide backbone, while glycine provides conformational flexibility. This combination of restricted and flexible regions is essential for the entropic elasticity of elastin, allowing it to store and release energy during stretching and relaxation cycles. The hydrophobic nature of proline also contributes to the self-assembly of elastin monomers into the functional elastic fiber network.

Advanced Applications in Biomaterials Science

Glycine-Proline-Proline Polymer in Tissue Engineering Scaffolds

Tissue engineering aims to repair or replace damaged tissues and organs by combining cells, scaffolds, and bioactive molecules. The scaffold plays a crucial role in providing a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation, eventually leading to the formation of new tissue. GPP polymers, as collagen-mimetic peptides (CMPs), are increasingly being explored for the fabrication of such scaffolds due to their inherent biocompatibility and their ability to self-assemble into structures that resemble the natural ECM.

Mimicry of Extracellular Matrix Architecture and Composition

The extracellular matrix is a complex network of proteins and polysaccharides that provides structural support to cells and regulates their behavior. Collagen, with its characteristic triple-helical structure formed by repeating Gly-X-Y amino acid sequences, is the most abundant protein in the ECM. nih.gov GPP polymers are designed to mimic this fundamental aspect of collagen. nih.gov The repeating Glycine-proline-proline sequence allows these peptides to self-assemble into stable, triple-helical structures. nih.gov This self-assembly can lead to the formation of nanofibers and, at higher concentrations, hydrogels that structurally resemble the fibrillar architecture of natural collagen in the ECM. nih.govresearchgate.net

This mimicry of the ECM is not merely structural. The composition of these synthetic scaffolds can be tailored to present specific bioactive cues to cells. For instance, GPP polymers can be functionalized with other peptide sequences, such as the Arg-Gly-Asp (RGD) motif, which is known to promote cell adhesion by binding to integrin receptors on the cell surface. nih.govnih.gov This ability to create a biomimetic environment, both in terms of architecture and chemical signaling, is a key advantage of using GPP polymers in tissue engineering.

Scaffolds for Specific Tissue Regeneration Research (e.g., Cartilage, Bone)

The versatility of GPP polymer scaffolds has led to their investigation in the regeneration of various tissues, most notably cartilage and bone.

Cartilage Regeneration: Articular cartilage has a limited capacity for self-repair, making it a prime target for tissue engineering strategies. GPP-based hydrogels have shown significant promise in this area. These scaffolds can provide a suitable environment for chondrocytes (cartilage cells) to proliferate and produce new cartilage matrix. nih.gov Studies have shown that the incorporation of collagen-mimetic peptides, such as those with -(Pro-Hyp-Gly)x- repeats, into hydrogels enhances the retention of cell-secreted collagen and increases the production of both collagen and proteoglycans by chondrocytes and mesenchymal stem cells (MSCs). nih.gov Furthermore, GPP-based hydrogels can be designed to have mechanical properties that are comparable to those of native cartilage, which is crucial for the functionality of the regenerated tissue. mdpi.com For example, a collagen-mimetic organic-inorganic hybrid hydrogel was developed with a Young's modulus of approximately 79 kPa, which is significantly higher than that of a standard collagen I hydrogel (25 kPa). mdpi.com

Bone Regeneration: Bone tissue engineering often requires scaffolds that are not only biocompatible but also osteoinductive, meaning they can induce the differentiation of stem cells into bone-forming cells (osteoblasts). GPP-based scaffolds are being explored for this purpose, often in combination with other materials or bioactive molecules. The proline-rich nature of these polymers is significant, as proline is a critical amino acid for the synthesis of proteins involved in osteoblast differentiation and bone matrix production, such as RUNX2 and COL1A1. elifesciences.orgnih.gov Research has demonstrated that scaffolds composed of collagen-mimetic peptides can support the osteogenic differentiation of MSCs and promote mineralization. nih.gov For instance, glycosaminoglycan (GAG) mimetic peptide nanofibers, which emulate the architecture of the collagenous ECM, have been shown to interact with bone morphogenetic protein-2 (BMP-2), a key growth factor in bone formation, and enhance mineralization by osteoblastic cells. nih.gov

Engineering Mechanical Properties for Biomaterial Integration and Support

For a tissue engineering scaffold to be successful, its mechanical properties must be compatible with the target tissue and provide adequate support during the regeneration process. A key advantage of GPP polymers is that their mechanical properties can be engineered and tuned to meet specific requirements. rsc.orgnih.govresearchgate.net

The mechanical stiffness of GPP-based hydrogels can be controlled by several factors, including the polymer concentration, the length of the peptide chains, and the degree of cross-linking. nih.govnih.gov For example, increasing the polymer concentration generally leads to a stiffer hydrogel. nih.gov Furthermore, the mechanical properties can be modulated by creating composite hydrogels. Combining GPP polymers with other polymers, such as poly(ethylene glycol) (PEG), allows for the creation of hydrogels with a wide range of mechanical properties. rsc.orgnih.gov In such systems, the GPP component can form physical cross-links through triple-helix formation, and the density of these cross-links can be controlled to tune the hydrogel's stiffness. nih.gov This tunability is critical for creating scaffolds that can withstand the physiological loads of the target tissue while also providing the appropriate mechanical cues to guide cell behavior.

| Hydrogel Composition | Young's Modulus (kPa) | Target Tissue/Application | Reference |

|---|---|---|---|

| Collagen-Mimetic Organic-Inorganic Hybrid Hydrogel | 79 | Cartilage Engineering | mdpi.com |

| Collagen I Hydrogel | 25 | Cartilage Engineering (Control) | mdpi.com |

| GelMA-GC Hydrogel | 283 | Cartilage Regeneration | researchgate.net |

| HAbind(10%)-MMP7-Scl2 Hydrogel (after 4 weeks culture) | ~45 | Cartilage Regeneration | nih.gov |

Peptide Hydrogel Development and Engineering

The ability of GPP polymers to form hydrogels under physiological conditions makes them highly suitable for various biomedical applications, including as injectable systems for minimally invasive procedures and as matrices for the encapsulation and controlled release of therapeutic agents.

Fabrication of Injectable Hydrogels

Injectable hydrogels offer a significant advantage over pre-formed scaffolds as they can be administered via a syringe, allowing them to fill irregularly shaped defects and solidify in situ. nih.gov This minimally invasive approach reduces patient discomfort and recovery time. GPP polymers and other collagen-mimetic peptides can be engineered to form injectable hydrogels through various mechanisms, including thermal gelation and chemical cross-linking.

Thermoresponsive GPP-based hydrogels can be designed to be liquid at room temperature and to undergo a sol-gel transition, forming a stable hydrogel at body temperature (37°C). mdpi.com This property is often achieved by incorporating temperature-sensitive blocks into the polymer structure. mdpi.com For example, research has been conducted on injectable hydrogels from diblock random copolymers that exhibit a sol-gel transition with increasing temperature. mdpi.com The melting temperature of collagen-mimetic peptides, which is the temperature at which the triple-helical structure denatures, can be tuned by adjusting the peptide length and composition, allowing for the design of hydrogels that are injectable at lower temperatures and form stable gels at physiological temperature. nih.govnih.gov

Encapsulation and Controlled Release Systems for Biomolecules

The porous, water-swollen network of GPP-based hydrogels makes them excellent candidates for encapsulating and delivering bioactive molecules, such as growth factors and other proteins, in a controlled manner. kinampark.comuni-regensburg.de This is crucial for tissue engineering applications where the sustained release of specific signals is required to guide cell behavior and promote tissue regeneration.

The encapsulation of biomolecules within GPP hydrogels can be achieved by simply mixing the molecules with the polymer solution before gelation. kinampark.com The release of the encapsulated molecules is then governed by diffusion through the hydrogel network and by the degradation of the hydrogel itself. kinampark.com The release kinetics can be tailored by modifying the properties of the hydrogel, such as its cross-linking density and degradation rate. nih.govresearchgate.net For example, a more densely cross-linked hydrogel will generally have a slower release rate. nih.gov

GPP-based hydrogels have been investigated for the controlled release of various growth factors, including bone morphogenetic protein-2 (BMP-2). nih.govnih.govelsevierpure.comnih.govbiomaterials.org The sustained release of BMP-2 from a hydrogel scaffold can significantly enhance bone formation in defect sites. nih.govnih.gov The interaction between the growth factor and the hydrogel matrix can also be engineered to control the release profile. For instance, electrostatic interactions between a positively charged growth factor and a negatively charged hydrogel can prolong the release period. elsevierpure.com

| Hydrogel System | Encapsulated Biomolecule | Key Finding | Reference |

|---|---|---|---|

| HA-collagen hybrid hydrogel | FGF-2 | 68% released over 7 days, with a significant burst release in the first 24 hours. | nih.gov |

| HA-collagen hybrid hydrogel | PDGF-BB | 50% released over 7 days, with a sustained release profile. | nih.gov |

| PTMC₁₁-F127-PTMC₁₁ hydrogel | P24 (BMP-2 related peptide) | Sustained release over 21-35 days, promoting osteogenic differentiation. | nih.gov |

| Keratin-based hydrogels | BMP-2 | Release followed the rate of hydrogel degradation, inducing bone formation in vivo. | biomaterials.org |

Strategies for Controlling Polymer Structure and Function

The functionality of GPP polymer-based biomaterials is intrinsically linked to their molecular structure. Therefore, significant research efforts have been directed towards developing strategies to precisely control the polymer's architecture, and consequently, its biological and mechanical properties.

Molecular Engineering for Tunable Biomaterial Properties

Molecular engineering provides a powerful toolkit to tailor the properties of GPP polymers for specific biomaterial applications. This can involve the substitution of amino acids within the repeating (Gly-Pro-Pro)n sequence or the incorporation of specific bioactive domains.

For example, replacing a proline residue with another amino acid can alter the polymer's flexibility and its ability to form stable triple helices, thereby influencing the mechanical properties of the resulting hydrogel. rsc.org Furthermore, the introduction of specific peptide sequences, such as cell-adhesion motifs (e.g., RGD) or enzyme cleavage sites, can enhance the biological functionality of the biomaterial, promoting cell attachment and enabling cell-mediated degradation and tissue remodeling. nih.gov

The ability to create hybrid systems, for instance by co-assembling GPP peptides with other molecules like fluorenylmethoxycarbonyl (Fmoc)-diphenylalanine, allows for the generation of hydrogels with significantly improved mechanical rigidity and self-healing properties.

Table 2: Molecular Engineering of (Gly-Pro-Pro)n Analogues for Modified Properties

| Polymer/Peptide Modification | Engineered Property | Method of Characterization | Outcome |

| Replacement of Proline-14 with Alanine (B10760859) in Alamethicin | Backbone flexibility | Paramagnetic enhancements on Cα protons | Substitution of proline alone did not significantly alter the helix flexibility, but subsequent removal of Glycine-11 did. rsc.org |

| Incorporation of Gly-Hyp-Asp into (Pro-Pro-Gly)n host | Helical twist | X-ray crystallography | The guest sequence exhibited a large helical twist, compensated by a reduced twist in the host, maintaining overall 7/2-helical symmetry. researchgate.net |

| Co-assembly of Fmoc-Gly-Pro-Pro with Fmoc-Phe-Phe | Mechanical stability | Atomistic molecular dynamics simulations | The co-assembly resulted in a more mechanically stable hydrogel due to a stronger and more tightly packed π–π stacking network. |

| Functionalization of Scl2 protein with HAbind, CSbind, and RGDS peptides | Biological activity | Cell culture experiments | The functionalized hydrogels promoted chondrogenesis of encapsulated human mesenchymal stem cells. nih.gov |

Genetic System Development for Precise Polymerization Control

The production of GPP polymers with a precisely defined length and sequence is crucial for achieving reproducible and predictable biomaterial performance. While chemical synthesis methods exist, they can be complex and may not yield high molecular weight polymers with low polydispersity. nih.gov

Genetic engineering offers a powerful alternative for the production of monodisperse GPP polymers. By designing and expressing synthetic genes encoding the desired (Gly-Pro-Pro)n repeats in host organisms like E. coli, it is possible to produce highly uniform polymers. nih.gov This approach allows for precise control over the molecular weight and the incorporation of specific functional domains at defined locations within the polymer chain.

Various gene expression systems, including those based on E. coli and yeast, have been developed and optimized for the production of repetitive proteins. These systems enable the synthesis of high-molecular-weight GPP polymers in significant quantities, which is essential for their application in biomaterials. nih.gov The purity and molecular weight of the recombinantly produced polymers can be verified using techniques such as SDS-PAGE and mass spectrometry. nih.gov

Table 3: Genetic Systems for Precise (Gly-Pro-Pro)n Polymer Production

| Expression System | Polymer Produced | Method of Control | Key Outcome |

| E. coli | Recombinant Streptococcal collagen-like 2 (Scl2) protein | Gene design and cloning | Production of a well-defined biological template for functionalization with bioactive peptides. nih.govnih.gov |

| E. coli | Proline-rich proteins (PRPs) | Promoter/reporter gene analysis | Unique temporal and spatial expression patterns, suggesting specific functions in the extracellular matrix. |

| Hamster parotid gland primary cultures | Proline-rich proteins (PRPs) | Induction with cAMP or isoproterenol | Significant increase in PRP mRNA levels, demonstrating regulation of gene expression. nih.gov |

| E. coli | High-molecular-weight poly(Gly-Val-Gly-Val-Pro) | Microwave-assisted polycondensation | Facile and quick synthesis of high molecular weight polypeptides in large amounts. |

Methodological and Data Management Considerations

Experimental Design for Reproducibility and Data Consistency

Reproducibility is a cornerstone of scientific progress, yet it presents a significant challenge in the study of GPP polymers and other collagen-mimetic peptides due to the sensitivity of their properties to synthesis and testing conditions.

The mechanical properties of collagen-based materials, including GPP polymers, are notoriously variable across different studies. nih.gov This variability stems from a multitude of factors, often leading to seemingly contradictory results. For instance, the reported Young's modulus for single collagen fibrils can range from the megapascals (MPa) to gigapascals (GPa) depending on the measurement technique, hydration state, and specific sample preparation. wikipedia.orgnih.gov

Key factors influencing mechanical properties include:

Hydration Level: The mechanical response of collagenous materials is dramatically influenced by water content. nih.gov

Synthesis and Purity: The length of the polymer chain, the success of the synthesis, and the purity of the final product significantly impact self-assembly and mechanical strength.

Testing Protocol: Discrepancies in testing methods (e.g., atomic force microscopy (AFM) nanoindentation vs. tensile testing), strain rates, and sample geometry can lead to different measured values. nih.govutwente.nlpurdue.edu

Structural Hierarchy: The mechanical properties are dependent on the scale of observation, from single molecules to fibrils and larger assemblies. wikipedia.orgutwente.nl

To address these contradictions, researchers should adopt standardized testing protocols, such as those developed for type II collagen networks, which carefully control for specimen preparation and testing parameters like strain rate. nih.gov A multi-method approach, where properties are characterized using different techniques, can also help to build a more complete and robust picture of the material's behavior.

Table 1: Illustrative Range of Reported Mechanical Properties for Collagen-Mimetic Materials

| Property | Reported Range | Primary Influencing Factors | Common Testing Techniques |

|---|---|---|---|

| Young's Modulus (Fibril) | 5 MPa - 11.5 GPa | Hydration, Cross-linking, Measurement Scale | AFM Nanoindentation, Tensile Testing (MEMS) |

| Tensile Strength | 1 kPa - 100 MPa | Polymer Concentration, pH, Fibril Density | Uniaxial Tensile Testing |

| Failure Strain | 30% - 70% | Polymerization Conditions, Strain Rate | Uniaxial Tensile Testing |

Detailed documentation of synthesis and characterization is fundamental for the reproducibility of GPP polymer research. Given that these polymers are typically produced via solid-phase peptide synthesis (SPPS) or recombinant methods, precise reporting of all relevant parameters is critical.

Best practices include:

Complete Synthesis Details: Reporting should include the type of resin used, coupling reagents, deprotection steps, cleavage conditions, and purification methods (e.g., High-Performance Liquid Chromatography - HPLC).

Thorough Characterization: Identity and purity should be confirmed using multiple techniques. Mass spectrometry (e.g., MALDI-TOF) verifies the molecular weight, while analytical HPLC assesses purity. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the amino acid composition and conformation.

Structural Analysis: Techniques like Circular Dichroism (CD) spectroscopy should be used to confirm the formation of the triple-helical structure, including the melting temperature (Tm), which is a key indicator of stability. researchgate.net

Table 2: Checklist for Synthesis and Characterization Documentation of (Gly-Pro-Pro)n

| Category | Parameter to Report | Example Detail |

|---|---|---|

| Synthesis (SPPS) | Resin Type | Wang resin, 0.5 mmol/g loading |

| Coupling Chemistry | HBTU/DIPEA activation | |

| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H2O | |

| Purification | Preparative RP-HPLC, C18 column, gradient | |

| Characterization | Identity Confirmation | MALDI-TOF MS: Expected vs. Observed Mass |

| Purity Assessment | Analytical RP-HPLC: Purity >95% | |

| Conformation Analysis | Circular Dichroism: Tm = 45°C |

Advanced Statistical Frameworks for Data Analysis

Table 3: Conceptual Structure of a Bayesian Hierarchical Model for Mechanical Data

| Model Level | Description | Parameters to Estimate |

|---|---|---|

| Overall (Hyperparameters) | Represents the "true" property distribution across all possible labs | Global Mean Modulus, Between-Lab Variance |

| Laboratory-Specific | Represents the property distribution for a specific lab | Lab-Specific Mean Modulus, Within-Lab Variance |

| Individual Measurement | Represents a single data point from a specific lab | Individual Modulus Value |

To enhance the interpretability and meta-analysis of research findings, it is crucial to report not just p-values, but also confidence intervals (CIs) and effect sizes. A CI provides a range of plausible values for a parameter (e.g., the mean tensile strength), offering a measure of the precision of the estimate. researchgate.net Effect sizes quantify the magnitude of an observed effect, providing insight into its practical significance. For example, when comparing the mechanical properties of two different GPP polymer formulations, reporting the difference in means along with its 95% CI and an effect size like Cohen's d provides a much richer picture than a simple statement of statistical significance.

Table 4: Example of Enhanced Reporting for Mechanical Property Comparison

| Comparison | Mean Difference [95% CI] | p-value | Effect Size (Cohen's d) | Interpretation |

|---|---|---|---|---|

| Modulus (Formulation A vs. B) | 5.2 MPa [2.1, 8.3] | p < 0.01 | 1.2 | Formulation A has a significantly and substantially higher modulus than B. |

| Failure Strain (A vs. B) | -0.05 [-0.15, 0.05] | p = 0.32 | -0.2 | No significant difference in failure strain; the effect size is small. |

Open Science Practices and Data Repositories

Adopting open science practices can accelerate research on GPP polymers by making data and methodologies more accessible and reusable. Central to this is the use of data repositories that adhere to the FAIR Guiding Principles—making data Findable, Accessible, Interoperable, and Reusable. go-fair.orgauckland.ac.nzyoutube.com

For research on GPP polymers, this entails depositing raw and processed data from mechanical tests, synthesis protocols, and characterization analyses into a suitable repository. Metadata should be rich, using standardized vocabularies where possible, to describe the experimental context fully. go-fair.orgibm.com This allows other researchers to find and reuse the data for new analyses, modeling, or to inform their own experimental designs.

Table 5: Selected Data Repositories Relevant to Polymer and Peptide Research

| Repository | Focus Area | Key Features |

|---|---|---|

| Materials Cloud | Materials Science | Focus on computational materials science, supports FAIR principles. |

| Zenodo | General Science | Accepts diverse data types, integrates with GitHub, assigns DOIs. |

| Dryad | Life Sciences, General | Curated submission process, focus on data underlying publications. |

| Open Science Framework (OSF) | General Science | Project management and data sharing platform for the entire research lifecycle. |

By embracing these methodological and data management considerations, the scientific community can enhance the quality, reproducibility, and impact of research on glycine-proline-proline polymers, ultimately accelerating their translation into innovative biomaterials and therapeutic applications.

Deposition in Discipline-Specific Databases (e.g., PDB, PeptideAtlas)

Discipline-specific databases are curated repositories that store standardized data types for a particular scientific field. For peptide and protein research, the Protein Data Bank (PDB) and PeptideAtlas are critical resources.

The Protein Data Bank (PDB) is the primary global archive for the 3D structural data of biological macromolecules. Should the three-dimensional structure of a Glycine-proline-proline polymer be determined through methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or cryo-electron microscopy, the resulting atomic coordinates and experimental metadata would be deposited here. Such a deposition would include details about the polymer's conformation, such as the adoption of a polyproline II (PPII) helix, a structure that sequences rich in proline and glycine (B1666218) are known to favor. nih.gov The presence of proline residues introduces significant conformational rigidity, which would be a key feature of the structural data. nih.gov

PeptideAtlas , on the other hand, is a repository for peptide and protein data derived from mass spectrometry (MS) experiments. If a this compound were identified and quantified in a complex biological sample, the raw MS data, processing results, and peptide identifications would be submitted to a repository that feeds into PeptideAtlas, such as a ProteomeXchange consortium member. This ensures that the experimental evidence for the polymer's existence and abundance in a given context is publicly available and can be re-analyzed by other researchers.

Below is an illustrative table of the kind of information that would be found in a hypothetical PDB deposition summary for a this compound.

| PDB Deposition Field | Example Data for a Hypothetical (Gly-Pro-Pro)n Polymer |

|---|---|

| Deposition ID | [Hypothetical ID, e.g., 9XYZ] |

| Title | Crystal structure of a synthetic this compound ((GPP)n) |

| Authors | [Researcher Names] |

| Experimental Method | X-RAY DIFFRACTION |

| Resolution | 1.8 Å |

| Macromolecule Name | This compound |

| Chain Sequence | GPPGPPGPPGPP... |

| Secondary Structure | Polyproline II-like helix |

Utilization of General Data Platforms (e.g., Dryad, Figshare, Zenodo)

While discipline-specific databases are ideal for standardized data types, much of the data generated during a research project may not fit their strict formats. General data platforms like Dryad, Figshare, and Zenodo serve as valuable repositories for a wider array of research outputs. These platforms accept diverse file types, making them suitable for sharing supplementary materials associated with a publication or standalone datasets.

For research on a this compound, these platforms could be used to archive:

Synthesis and Purification Data: Detailed chemical synthesis protocols, and data from High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry used to verify the purity and identity of the polymer.

Biophysical Characterization Data: Raw data from techniques such as Circular Dichroism (CD) spectroscopy, used to assess the polymer's secondary structure in solution, or Dynamic Light Scattering (DLS) to determine its size and aggregation state.

Computational Models: Molecular dynamics simulation trajectories, force field parameters developed for the polymer, and scripts used for data analysis. nih.gov

Figures and Presentations: Supplementary figures, charts, or posters that provide additional details beyond what is included in a formal publication. The platform Figshare, for example, hosts data related to proline and glycine-containing peptides. figshare.com

The use of these platforms ensures that a complete record of the research is available, enhancing transparency and reproducibility. A persistent Digital Object Identifier (DOI) is assigned to each upload, making the dataset citable.

The following table provides examples of research data related to a this compound that could be deposited in a general data platform like Zenodo.

| Data Type | Description | File Format Examples |

|---|---|---|

| Synthesis Protocol | Step-by-step solid-phase synthesis method for the (GPP)n polymer. | .pdf, .docx |

| HPLC Data | Raw chromatogram data for purity analysis of the final product. | .csv, .txt |

| Circular Dichroism Spectra | Raw spectral data showing the polymer's secondary structure in different solvents. | .txt, .dat |

| Molecular Dynamics Trajectory | Full atomic trajectory from a simulation of the polymer in water. | .xtc, .dcd, .trr |

| Analysis Scripts | Python or R scripts used to analyze simulation data or process spectroscopic results. | .py, .R |

Challenges and Future Directions in Glycine Proline Proline Polymer Research

Bridging Discrepancies in Structural-Functional Correlations

A fundamental challenge in GPP polymer research lies in accurately predicting the final properties of a material based on its primary amino acid sequence. While the (GPP)n sequence is a well-established motif for forming a stable triple helix, alterations to this basic structure can lead to unexpected functional outcomes. nih.govresearchgate.net

Recent research has focused on understanding how specific amino acid substitutions impact the thermal stability and assembly of CMPs. For instance, the introduction of charged residues like lysine (B10760008) and aspartic acid, intended to enhance fibrillar assembly through ionic interactions, has been shown experimentally to decrease the melting temperature of the triple helices. udel.edursc.org This destabilization is attributed to electrostatic repulsions, particularly at the ends of the peptide sequences. rsc.org

Further complexities arise with the incorporation of non-natural amino acids or "reactive handles" designed for subsequent chemical modifications, such as cross-linking into hydrogels. udel.edursc.org While these handles are crucial for creating functional biomaterials, they can also disrupt the delicate balance of forces that govern triple helix stability. Atomistic simulations have revealed that such modifications can increase structural fluctuations at the residue level. rsc.org

The table below summarizes key findings from studies investigating the effects of sequence modifications on the thermal stability of GPP-based polymers.

| Sequence Modification | Intended Purpose | Observed Effect on Thermal Stability (Melting Temperature) | Underlying Mechanism | Citation |

| Incorporation of Charged Residues (Lysine, Aspartic Acid) | Promote fibrillar assembly via ionic interactions | Decreased | Electrostatic repulsions destabilize the triple helix. | udel.edursc.org |

| Addition of a Reactive Handle (allyloxycarbonyl protected lysine) | Covalent incorporation into hydrogels | Further destabilization when combined with charged residues | Increased residue-level and helical structural fluctuations. | udel.edursc.org |

| Aromatic Stacking Groups | Promote fibrillar assembly | --- | --- | udel.edu |

This table is generated based on data from cited research articles and is for illustrative purposes.

Bridging these discrepancies between intended design and actual function is a critical area for future research. A synergistic approach combining experimental analysis with advanced computational modeling is proving to be a powerful strategy for refining our understanding of these complex relationships. rsc.org

Designing Novel Glycine-Proline-Proline Based Sequences for Targeted Applications

The versatility of GPP polymers lies in the ability to tailor their sequences to achieve specific functionalities for a wide range of biomedical applications. rsc.orgrsc.org Researchers are actively designing novel sequences that go beyond simple structural mimicry of collagen to incorporate bioactive signals and responsive elements.

One promising area is the development of multifunctional CMPs (mfCMPs) that can self-assemble into hierarchical structures reminiscent of native collagen fibrils. udel.edu These mfCMPs can be engineered to include specific binding sites for cellular integrins, thereby influencing cell behavior such as adhesion, morphology, and differentiation. udel.edu For example, the introduction of charged sequences in mfCMP-based hydrogels has been observed to shift cell morphology from a rounded to a more elongated state. udel.edu

Furthermore, the incorporation of reactive handles into the GPP backbone allows for the creation of "smart" biomaterials. udel.edursc.org These handles can participate in orthogonal click chemistry reactions, enabling the covalent cross-linking of self-assembled peptide structures into robust hydrogels. udel.edu This approach allows for the fabrication of nanostructured hydrogels with tunable mechanical properties, providing a platform to study cell responses to assembled structures in three-dimensional environments. udel.edu

Future design strategies will likely focus on creating GPP-based sequences with even greater complexity and functionality, such as:

Stimuli-responsive sequences: Peptides that change their conformation or assembly state in response to specific environmental cues like pH, temperature, or the presence of certain enzymes. rsc.org

Targeted drug delivery vehicles: CMPs functionalized with ligands that can specifically bind to receptors on diseased cells or tissues. nih.gov

Hybrid materials: Combining GPP polymers with other macromolecules, such as polyethylene (B3416737) glycol (PEG), to create materials with unique properties. nih.gov

Advancing Multiscale Modeling for Predictive Material Design

The sheer number of possible GPP sequence variations makes a purely experimental approach to material design inefficient and costly. uchicago.edu Multiscale modeling, which combines different computational techniques to simulate material behavior across various length and time scales, offers a powerful tool for the predictive design of GPP-based materials. rsc.orgmit.edu

At the finest level, atomistic simulations in explicit water can provide detailed insights into how specific amino acid substitutions affect the local structure and dynamics of the triple helix. rsc.org However, these simulations are computationally expensive and often cannot directly predict macroscopic properties like the melting transition of the entire peptide. rsc.org

To bridge this gap, coarse-grained (CG) models are employed. rsc.org These models simplify the representation of the peptide, allowing for simulations of larger systems over longer timescales. CG simulations have successfully predicted the qualitative trends in the melting temperature of different CMP designs, corroborating experimental findings. rsc.org For instance, these models have confirmed that electrostatic repulsions from charged residues are a primary driver of triple helix destabilization. rsc.org

The integration of machine learning and artificial intelligence with these modeling techniques represents a significant future direction. uchicago.edumit.edu By training neural networks on large datasets of computationally generated or experimental polymer properties, it may become possible to rapidly predict the characteristics of novel GPP sequences without the need for extensive synthesis and testing. uchicago.edu This data-driven approach could revolutionize the design of polymers with precisely tailored properties. uchicago.edumit.edu

| Modeling Technique | Strengths | Limitations | Application in GPP Polymer Research | Citation |

| Atomistic Simulations | High-resolution structural and dynamic information. | Computationally expensive; limited to small systems and short timescales. | Investigating residue-level fluctuations caused by modifications. | rsc.org |

| Coarse-Grained (CG) Simulations | Can simulate larger systems and longer timescales; predicts macroscopic trends. | Reduced level of detail compared to atomistic models. | Predicting trends in melting transition temperatures of different CMP designs. | rsc.org |

| Machine Learning/AI | Potential for rapid prediction of properties for new sequences. | Requires large, high-quality datasets for training. | Accelerating the design of polymers with specific, targeted properties. | uchicago.edumit.edu |

This table is generated based on data from cited research articles and is for illustrative purposes.

Exploring In Vitro Degradation Mechanisms for Scaffold Longevity and Biointegration

For GPP polymers to be successful as tissue engineering scaffolds, their degradation profile must be carefully controlled to match the rate of new tissue formation. researchgate.netnih.gov Understanding the in vitro degradation mechanisms of these synthetic materials is crucial for predicting their in vivo longevity and ensuring proper biointegration. researchgate.net

The primary mechanism of degradation for collagen and collagen-like materials in the body is enzymatic cleavage by matrix metalloproteinases (MMPs), such as collagenase-1 and collagenase-8. researchgate.netacs.org These enzymes are secreted by various cell types, including fibroblasts and immune cells, during tissue remodeling and wound healing. researchgate.net Therefore, in vitro degradation studies often utilize these enzymes to mimic the physiological environment. researchgate.netacs.org

Several factors influence the rate of enzymatic degradation of GPP-based scaffolds:

Cross-linking: Chemical cross-linking of the polymer chains is a well-established method to increase resistance to enzymatic degradation. researchgate.net This is because the cross-links restrict the access of enzymes to the peptide backbone.

Enzyme Concentration and Type: The concentration and specific type of MMP used in in vitro assays can significantly impact the observed degradation rate. acs.org

Environmental Conditions: Factors such as pH can also influence degradation, with acidic conditions, often found in inflammatory environments, potentially contributing to the breakdown of the scaffold. researchgate.net

Future research in this area will need to focus on developing more sophisticated in vitro models that can accurately replicate the complex enzymatic and cellular microenvironment of the target tissue. This includes investigating the degradation products and their potential biological activity. A thorough understanding of these degradation pathways will enable the design of GPP polymer scaffolds with predictable and tunable persistence, ultimately leading to more successful regenerative medicine strategies. researchgate.net

| Factor Influencing Degradation | Effect on Degradation Rate | Mechanism | Citation |

| Chemical Cross-linking | Decreases | Restricts enzyme access to the peptide backbone. | researchgate.net |

| Enzyme Concentration | Increases with higher concentration | More enzyme molecules available to cleave peptide bonds. | acs.org |

| Acidic pH | Can increase | Mimics inflammatory conditions that contribute to degradation. | researchgate.net |

This table is generated based on data from cited research articles and is for illustrative purposes.

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using animal models to study Gly-Pro-Pro polymer biocompatibility?

- Methodological Guidance : Adhere to ARRIVE 2.0 guidelines for preclinical studies:

- Animal Welfare : Specify strain, age, and housing conditions (e.g., "C57BL/6 mice, 8–10 weeks, 12-h light/dark cycle").

- Ethics : Include IRB approval number, institution, and date (e.g., "Approved by X University Ethics Committee, Protocol #2025-XXX, 2025-03-01") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.